rac-(3aR,4S,7aS)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-indole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound rac-(3aR,4S,7aS)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-indole-4-carboxylic acid is a stereoisomer of indole derivatives. Such compounds often play significant roles in pharmaceuticals and organic synthesis due to their unique structural attributes and reactive sites.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3aR,4S,7aS)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-indole-4-carboxylic acid typically involves multi-step procedures beginning with the formation of the indole ring, followed by the addition of the fluorenylmethyloxycarbonyl (Fmoc) protecting group and carboxylation. The reaction conditions require meticulous control of temperature and pH to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial methods for this compound's production usually involve large-scale batch reactors. The use of automated systems ensures precision in the synthesis steps, enhancing yield and reducing the potential for error. Industrial synthesis prioritizes high efficiency and cost-effectiveness, often utilizing catalysts to speed up the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically facilitated by oxidizing agents like permanganates or peroxides.
Reduction: : Reduction reactions, often involving hydrogenation or the use of reducing agents like lithium aluminium hydride, can modify the indole ring.
Substitution: : Nucleophilic and electrophilic substitutions can occur at various positions on the indole ring, allowing for further functionalization.
Common Reagents and Conditions
Common reagents include catalysts like palladium on carbon (Pd/C) for hydrogenation, and strong acids or bases for substitution reactions. Temperature and solvent choice (such as dichloromethane or ethanol) are crucial for optimizing these reactions.
Major Products
The major products depend on the specific type of reaction but often result in more complex indole derivatives or modified carboxylic acids.
Scientific Research Applications
Chemistry
In chemistry, this compound is employed as a building block for synthesizing complex molecules due to its versatile functional groups.
Biology and Medicine
In biological research, it serves as a precursor for synthesizing pharmacologically active molecules. The specific stereochemistry is crucial in the development of drugs targeting certain diseases.
Industry
Industrially, it's utilized in the production of fine chemicals and as an intermediate in the synthesis of dyes and pigments due to its stable yet reactive nature.
Mechanism of Action
The mechanism of action largely depends on the context of its application. In pharmacology, it might interact with specific enzymes or receptors, modifying biochemical pathways. The indole ring is particularly noted for its binding affinity in biological systems.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid
5-Methoxyindole-3-acetic acid
Indole-3-butyric acid
Uniqueness
What sets rac-(3aR,4S,7aS)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-indole-4-carboxylic acid apart is its specific stereochemistry and the presence of the Fmoc group, which provides unique reactivity and stability, making it particularly valuable in synthetic organic chemistry and drug development.
Properties
CAS No. |
2751691-05-9 |
---|---|
Molecular Formula |
C24H25NO4 |
Molecular Weight |
391.5 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.